N-(thiophen-2-yl)morpholine-4-carboxamide
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Overview
Description
N-(thiophen-2-yl)morpholine-4-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine-based compounds and exhibits potent biological activity against various diseases.
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which are part of the compound’s structure, have been associated with a variety of biological effects . They have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
Thiophene derivatives are known to interact with their targets in a way that triggers a series of biochemical reactions . These interactions can lead to changes in the cellular environment, potentially influencing various biological processes.
Biochemical Pathways
For instance, some thiophene derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that the compound may have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)morpholine-4-carboxamide typically involves the reaction of thiophene derivatives with morpholine and carboxamide groups. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-yl)morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These include compounds like suprofen and articaine, which exhibit various pharmacological properties.
Morpholine-based compounds: These include other morpholine derivatives that are used in medicinal chemistry for their biological activities.
Uniqueness
N-(thiophen-2-yl)morpholine-4-carboxamide is unique due to its combination of a thiophene ring and a morpholine carboxamide group, which imparts distinct biological activities and therapeutic potential. Its ability to inhibit Mycobacterium tuberculosis by targeting a specific molecular pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
N-thiophen-2-ylmorpholine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-9(10-8-2-1-7-14-8)11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIECBMCGZHXGPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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